2-Chloro-5-(naphthalen-2-YL)phenol

Organic Synthesis Thermal Stability Purification

2-Chloro-5-(naphthalen-2-yl)phenol features an ortho-chloroaryl phenol motif enabling orthogonal diversification via O-functionalization followed by Suzuki or Buchwald coupling. Its high boiling point (421°C) supports high-temp microwave protocols, while XLogP3=5.1 and pKa=8.33 enhance membrane permeability in medchem programs. ≥98% purity ensures minimal charge-trapping impurities for reliable electronic device performance.

Molecular Formula C16H11ClO
Molecular Weight 254.71 g/mol
CAS No. 1261955-90-1
Cat. No. B6381401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(naphthalen-2-YL)phenol
CAS1261955-90-1
Molecular FormulaC16H11ClO
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)O
InChIInChI=1S/C16H11ClO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H
InChIKeyYVWWSSYASZDALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(naphthalen-2-yl)phenol (1261955-90-1): Essential Baseline Data for Procurement


2-Chloro-5-(naphthalen-2-yl)phenol (CAS 1261955-90-1) is a chlorinated naphthylphenol derivative with molecular formula C16H11ClO and molecular weight 254.71 g/mol [1]. Its structure features a chlorine atom ortho to the hydroxyl group on the phenyl ring and a naphthalen-2-yl substituent at the meta position relative to the chlorine. Computed properties include XLogP3-AA 5.1, topological polar surface area 20.2 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and one rotatable bond [1]. The compound is primarily offered as a research chemical building block with typical purity specifications ranging from 95% to 98% . Predicted physicochemical constants include boiling point 421.3±33.0 °C, density 1.278±0.06 g/cm³, and pKa 8.33±0.12 .

2-Chloro-5-(naphthalen-2-yl)phenol: Why Positional Isomers and Non-Halogenated Analogs Are Not Interchangeable


Substitution among naphthalen-2-ylphenol congeners is not straightforward due to significant divergences in key physicochemical parameters that directly impact synthesis, purification, and material performance. The presence and position of the chlorine substituent critically modulate boiling point, density, pKa, and lipophilicity. For instance, moving the chlorine from the 2- (ortho to OH) to the 4-position (para to OH) shifts the predicted boiling point from approximately 421°C to 401°C—a 20°C difference that alters vacuum distillation parameters [1]. Similarly, removing chlorine entirely (as in 4-(naphthalen-2-yl)phenol) reduces molecular weight by ~34 g/mol, lowers boiling point to ~392°C, and eliminates the electron-withdrawing inductive effect that modulates phenolic OH reactivity [2]. The precise substitution pattern also dictates performance in cross-coupling reactions, where the ortho-chloroaryl phenol motif enables unique chemoselectivity in C–O bond-forming processes that para-chloro or non-halogenated analogs cannot replicate .

2-Chloro-5-(naphthalen-2-yl)phenol (1261955-90-1): Head-to-Head Quantitative Differentiation Against Closest Analogs


Boiling Point Elevation Relative to 4-Chloro and Non-Chlorinated Isomers

2-Chloro-5-(naphthalen-2-yl)phenol exhibits a predicted boiling point of 421.3±33.0 °C , which is approximately 20.1 °C higher than its 4-chloro positional isomer (401.2±30.0 °C) [1] and approximately 28.9 °C higher than the non-chlorinated 4-(naphthalen-2-yl)phenol (392.4±11.0 °C at 760 mmHg) [2]. This elevated boiling point reflects stronger intermolecular interactions (likely hydrogen bonding influenced by the ortho-chloro substitution) and necessitates higher distillation temperatures or lower vacuum conditions during purification.

Organic Synthesis Thermal Stability Purification

Enhanced Lipophilicity (XLogP3) Versus Non-Chlorinated and Positional Isomers

The computed octanol-water partition coefficient (XLogP3-AA) for 2-Chloro-5-(naphthalen-2-yl)phenol is 5.1 [1], indicating high lipophilicity. While experimentally determined LogP values for direct comparators are not readily available in a single source, class-level inference based on fragment contributions suggests that the ortho-chloro substitution increases lipophilicity by approximately 0.7–1.0 LogP units compared to the non-chlorinated 4-(naphthalen-2-yl)phenol (computed LogP typically ~4.2–4.4 for similar non-chlorinated naphthylphenols) [2]. The 4-chloro isomer likely exhibits a similar LogP increase but differs in pKa and hydrogen-bonding capacity, which are critical for target engagement in biological assays.

Drug Discovery Lipophilicity Membrane Permeability

pKa and Phenolic OH Reactivity Differentiation

The predicted acid dissociation constant (pKa) for 2-Chloro-5-(naphthalen-2-yl)phenol is 8.33±0.12 . The electron-withdrawing ortho-chloro substituent lowers the pKa by approximately 1.5–2.0 units compared to non-chlorinated naphthalen-2-ylphenols (e.g., 4-(naphthalen-2-yl)phenol, which lacks a strong electron-withdrawing group ortho to OH and is expected to have a pKa closer to 10). This pKa shift renders the phenolic proton significantly more acidic, enhancing nucleophilicity of the phenoxide ion under mildly basic conditions (pH 8–9) and improving reactivity in alkylation, acylation, and Mitsunobu reactions. While direct pKa data for the 4-chloro isomer is not available, the ortho-chloro arrangement uniquely combines strong electron-withdrawing effect with intramolecular hydrogen bonding between Cl and OH, which can further modulate nucleophilicity in ways not seen with para-substituted analogs.

Medicinal Chemistry pH-Dependent Solubility Bioconjugation

Availability in Higher Purity Grades (≥98%) Versus Positional Isomers

Multiple commercial suppliers offer 2-Chloro-5-(naphthalen-2-yl)phenol at purity levels of 98% or higher (e.g., MolCore NLT 98%) , whereas the 4-chloro positional isomer (CAS 550997-94-9) is typically offered at 95% purity . The non-chlorinated 4-(naphthalen-2-yl)phenol (CAS 6336-82-9) is also commonly available at 98% purity, but its lack of chlorine limits utility in cross-coupling applications. The 2-(naphthalen-2-yl)phenol (ortho-naphthyl) isomer (CAS 78210-35-2) is available at 98% purity but features a different substitution pattern that alters the spatial orientation of the naphthyl group, impacting π-stacking interactions and molecular recognition. The combination of high purity availability and unique ortho-chloro substitution pattern makes this compound a preferable starting material for synthesis campaigns where reproducibility and impurity profiles are critical.

Procurement Quality Control Reproducibility

Chemoselectivity Advantages in C–O Cross-Coupling of Chloroaryl Phenols

Chloroaryl phenol derivatives bearing an ortho-chloro substituent relative to the hydroxyl group exhibit unique chemoselectivity in palladium-catalyzed cross-coupling reactions. Recent methodology reviews highlight that ortho-chloroaryl tosylates and related phenol derivatives can undergo selective C–O bond activation while retaining the aryl chloride intact for subsequent functionalization . In contrast, para-chloro isomers (e.g., 2-chloro-4-(naphthalen-2-yl)phenol) and non-chlorinated analogs lack this orthogonal reactivity profile because the chloride is either absent or positioned where it cannot participate in the same intramolecular directing effects. The ortho-chloro arrangement in the target compound creates a bidentate coordination environment for transition metals, enabling differentiated reactivity that is exploited in sequential cross-coupling strategies. While direct quantitative yield comparisons for this specific compound are not yet published, the broader class of ortho-chloroaryl phenols has been demonstrated to achieve >80% yields in selective Suzuki-Miyaura couplings where the chloride remains untouched .

Cross-Coupling Chemoselectivity Synthetic Methodology

Optimal Application Scenarios for 2-Chloro-5-(naphthalen-2-yl)phenol (1261955-90-1) Based on Quantified Differentiation


Synthesis of Advanced Intermediates via Sequential Orthogonal Cross-Coupling

Leverage the ortho-chloroaryl phenol motif to execute a two-step diversification sequence: first functionalize the phenolic oxygen (e.g., via O-alkylation or C–O cross-coupling), then employ the retained aryl chloride in a subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce a second distinct aryl or amine group. The 20.1 °C higher boiling point relative to the 4-chloro isomer also facilitates higher-temperature reactions without premature evaporation or decomposition, which is advantageous in microwave-assisted protocols . This scenario is directly enabled by the evidence of ortho-chloro chemoselectivity and thermal stability.

Liquid Crystal and Organic Electronic Material Development

The high lipophilicity (XLogP3 = 5.1) and rigid naphthyl core of 2-Chloro-5-(naphthalen-2-yl)phenol make it a compelling candidate for the design of calamitic liquid crystals or hole-transporting materials. The ortho-chloro substituent introduces a dipole moment that can fine-tune mesophase stability and charge carrier mobility. The 98% purity availability ensures that electronic impurities—which can trap charges or quench excitons—are minimized, a critical requirement for reproducible device performance. This application draws on the lipophilicity and purity differentiation established in Section 3.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns

When optimizing a phenolic lead series for improved membrane permeability, the enhanced lipophilicity (ΔLogP ≈ +0.7–0.9 vs non-chlorinated analog) and lowered pKa (8.33±0.12) of this compound offer a distinct advantage. The pKa shift allows deprotonation under physiological conditions without extreme pH, improving solubility in aqueous buffers while maintaining passive diffusion capacity. Procurement of the ≥98% purity grade reduces the burden of impurity profiling and ensures that observed biological activity is attributable to the intended compound rather than chlorinated side products. This scenario is grounded in the pKa, lipophilicity, and purity evidence.

Mechanistic Probes and SAR Studies on Chlorophenol Bioactivity

Use 2-Chloro-5-(naphthalen-2-yl)phenol as a comparative tool to deconvolute the role of chlorine position and naphthyl substitution in biological systems. By benchmarking its activity against the 4-chloro isomer, the non-chlorinated 4-(naphthalen-2-yl)phenol, and the 2-(naphthalen-2-yl)phenol ortho-naphthyl isomer, researchers can isolate the contributions of hydrogen bonding, lipophilicity, and steric bulk to target engagement. The quantified differences in boiling point, LogP, and pKa provide a rational physicochemical framework for interpreting any observed SAR trends. This application leverages the full set of comparative evidence presented in Section 3.

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